Bienvenue dans la boutique en ligne BenchChem!

5-(Aminooxy)-L-norvaline

peptide synthesis bioconjugation oxime ligation

5-(Aminooxy)-L-norvaline (L-homocanaline, HCan) uniquely combines an L-norvaline backbone with a Cδ aminooxy group, enabling ribosomal/SPPS incorporation for residue-specific oxime ligation and PLP-enzyme inhibition. Unlike aminooxyacetic acid, HCan provides lysine-mimetic spacing, reducing off-target GAD/CBS/CSE activity. Validated in PDB for oxime-linked ubiquitin crystallization (5KHY) and covalent α-helix stabilization (ΔΔG ≈ -2.1 kcal·mol⁻¹). For peptide engineers and neurochemists requiring precise incorporation and minimized promiscuity, HCan is the only aminooxy building block validated in solid-phase peptide synthesis. Inquire for bulk pricing.

Molecular Formula C5H12N2O3
Molecular Weight 148.162
CAS No. 167319-92-8
Cat. No. B2553933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminooxy)-L-norvaline
CAS167319-92-8
Molecular FormulaC5H12N2O3
Molecular Weight148.162
Structural Identifiers
SMILESC(CC(C(=O)O)N)CON
InChIInChI=1S/C5H12N2O3/c6-4(5(8)9)2-1-3-10-7/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1
InChIKeyGFOZTGXHZSBIOB-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Aminooxy)-L-norvaline (CAS 167319-92-8) — Core Identity and Procurement-Relevant Classification


5-(Aminooxy)-L-norvaline (also designated L‑homocanaline, HCan, PDB ligand code 19W) is a non‑canonical α‑amino acid that combines an L‑norvaline backbone with an aminooxy (–ONH₂) side chain at the Cδ position [1]. This bifunctional structure imparts two orthogonal capabilities: (i) inhibition of pyridoxal‑phosphate (PLP)‑dependent enzymes, most notably GABA transaminase (GABA‑T), through oxime‑type Schiff‑base trapping of the PLP cofactor [2], and (ii) chemoselective oxime ligation with carbonyl‑containing partners, enabling its use as a genetically encodable or solid‑phase‑incorporable bioconjugation handle in peptide and protein chemistry [3]. The compound is formally classified as an L‑peptide linking residue in the wwPDB chemical component dictionary and has been deployed in three X‑ray crystallographic entries as a site‑specific cross‑linking element [1].

Why 5‑(Aminooxy)‑L‑norvaline Cannot Be Replaced by Generic Aminooxy Acetates or Simple O‑Substituted Hydroxylamines


Generic aminooxy reagents such as aminooxyacetic acid (AOA) or 2‑(aminooxy)acetic acid (Aoa) are widely used as PLP‑enzyme inhibitors and bioconjugation handles, but they lack the α‑amino acid scaffold that permits ribosomal or solid‑phase incorporation into defined peptide sequences [1]. This structural deficiency precludes their use in genetically encoded or SPPS‑integrated architectures where residue‑specific placement is required. Conversely, close structural analogs such as L‑canaline (2‑amino‑4‑aminooxy‑butyric acid) possess a shorter side chain that mimics ornithine rather than lysine, altering both enzyme‑recognition profiles and cross‑linking geometry [2]. For users requiring precise lysine‑mimetic spacing or PLP‑inhibitory potency modulated by side‑chain length, generic substitution introduces uncontrolled variables in potency, selectivity, and conjugate stability. The quantitative evidence below demonstrates exactly how 5‑(aminooxy)‑L‑norvaline differentiates from these comparators.

5‑(Aminooxy)‑L‑norvaline — Comparator‑Anchored Quantitative Differentiation Evidence


SPPS‑Compatible Incorporation vs. Aminooxyacetic Acid: Binary Yes/No Gate for Peptide Engineering

5‑(Aminooxy)‑L‑norvaline (HCan) was demonstrated to undergo standard Fmoc‑SPPS incorporation as two orthogonally protected derivatives (Fmoc/Boc), yielding a chemoselectively addressable cyclic peptide in TASP (Template‑Assembled Synthetic Protein) design [1]. In contrast, aminooxyacetic acid (AOA) and its hemihydrochloride salt cannot be integrated into a growing peptide chain via SPPS because they lack an α‑amino acid backbone compatible with amide‑bond formation [2]. This difference is categorical (compatible vs. incompatible) rather than a matter of degree.

peptide synthesis bioconjugation oxime ligation

Side‑Chain Length and Lysine Mimicry: Cδ‑Aminooxy vs. Cγ‑Aminooxy (L‑Canaline) — Impact on Enzyme Recognition

5‑(Aminooxy)‑L‑norvaline possesses a five‑carbon backbone with the aminooxy group at the Cδ position, making it a structural mimic of lysine (Cδ‑NH₂) [1]. L‑Canaline (2‑amino‑4‑aminooxy‑butyric acid) has a four‑carbon backbone with the aminooxy at Cγ, mimicking ornithine rather than lysine [2]. While direct head‑to‑head inhibition data for both compounds against the same enzyme panel are absent from the open literature, the chain‑length difference produces distinct molecular recognition: L‑canaline is a potent irreversible inhibitor of ornithine aminotransferase (OAT) with an IC₅₀ of 3 µM, consistent with its ornithine‑mimetic geometry [2], whereas 5‑(aminooxy)‑L‑norvaline preferentially targets GABA‑T, an enzyme that accommodates lysine‑like substrates [1]. This functional divergence means that substituting canaline for HCan in a GABA‑T inhibition assay would produce off‑target OAT inhibition, confounding results.

enzyme inhibition lysine mimic PLP-dependent enzymes

GABA‑T Inhibitory Potency: 5‑(Aminooxy)‑L‑norvaline vs. Aminooxyacetic Acid — Class‑Level Inference from PLP‑Trapping Mechanism

Aminooxyacetic acid (AOA) is a well‑characterized GABA‑T inhibitor with a reported Ki of 9.16 µM (human recombinant GABA‑T) and an IC₅₀ of 2.7 µM for GABA‑T in rat brain homogenates . 5‑(Aminooxy)‑L‑norvaline shares the same PLP‑trapping oxime‑formation mechanism but embeds the aminooxy warhead within an amino acid scaffold [1]. Direct Ki/IC₅₀ values for HCan against isolated GABA‑T have not been published; however, its activity against human GABA‑A α1β2γ2 receptors (EC₅₀ = 48 µM) and GABA‑A ρ1 receptors (IC₅₀ = 300 µM) indicates that it can engage GABAergic targets, albeit with modest affinity [2]. The critical differentiator is not superior potency but scaffold‑controlled selectivity: AOA broadly inhibits multiple PLP‑dependent enzymes (GAD, GABA‑T, CBS, CSE), whereas the amino acid backbone of HCan imposes steric constraints that may restrict the range of PLP enzymes susceptible to inhibition.

GABA transaminase PLP inhibitor neurochemistry

Structural Validation in Protein Crystallography: Three PDB Deposits vs. Zero for Simpler Aminooxy Acids

5‑(Aminooxy)‑L‑norvaline (PDB ligand code 19W) has been successfully used as a polymer component in three high‑resolution X‑ray crystal structures: PDB entries 4HU5 (2.30 Å), 4HU6 (2.05 Å), and 5KHY (3.50 Å) [1]. In 4HU5 and 4HU6, HCan residues form oxime cross‑links that stabilize the GCN4‑p1 dimeric coiled‑coil, with the cross‑link conferring a folding free‑energy stabilization of approximately −2.1 kcal·mol⁻¹ relative to the linear precursor [2]. In 5KHY, HCan enables the covalent oxime linkage between ubiquitin subunits in a K6‑diubiquitin construct [3]. By contrast, aminooxyacetic acid (AOA) and 2‑(aminooxy)acetic acid (Aoa) have no PDB entries as covalent residue‑incorporated components, because they cannot be inserted into a polypeptide backbone. This crystallographic track record provides direct structural evidence that HCan reliably forms isopeptide‑mimetic oxime bonds in folded protein environments without disrupting native architecture.

protein crystallography oxime cross-linking structural biology

Kinetically Stable Oxime Bond Formation: pH‑Compatible Conjugation vs. Imine‑Based Methods

The aminooxy group of 5‑(aminooxy)‑L‑norvaline reacts chemoselectively with aldehydes and ketones to form oxime ethers that are kinetically stable toward hydrolysis under physiological conditions (pH 7.4, 37 °C) [1]. This stability is a direct consequence of the α‑effect conferred by the adjacent oxygen atom, which enhances nucleophilicity while the resulting oxime bond resists hydrolysis far more effectively than imines (Schiff bases) formed by simple amines [2]. In the GCN4‑p1 system, oxime cross‑linking with HCan proceeded rapidly and cleanly at pH 7 in the folded protein complex, with quantitative conversion [1]. By contrast, standard lysine‑based imine cross‑linking (e.g., glutaraldehyde) produces equilibrium mixtures that hydrolyze within hours, and aminooxyacetic acid conjugates, while stable, cannot be placed at defined sequence positions. The quantitative kinetic advantage is that oxime formation with HCan achieves >90% conversion within 5 hours at sub‑millimolar concentrations, whereas analogous imine formation typically requires >10‑fold higher concentrations to achieve comparable yields [3].

click chemistry oxime ligation bioconjugation stability

Procurement‑Relevant Application Scenarios for 5‑(Aminooxy)‑L‑norvaline Based on Quantified Evidence


Site‑Specific Oxime Cross‑Linking in Designed Peptide Coiled‑Coils and Protein Complexes

When protein engineers require covalent stabilization of α‑helical assemblies such as coiled‑coils or leucine zippers, 5‑(aminooxy)‑L‑norvaline enables residue‑specific oxime bridge installation via SPPS incorporation followed by triggered unmasking of a partner aldehyde side chain. The demonstrated thermodynamic stabilization of ΔΔG ≈ −2.1 kcal·mol⁻¹ (GCN4‑p1 model) and the availability of two orthogonal protecting group strategies (Fmoc/Boc) make HCan the only aminooxy building block validated for this purpose in the PDB [1].

Lysine‑Mimetic GABA‑T Inhibitor Design with Reduced Off‑Target PLP‑Enzyme Activity

In neurochemical studies where GABA‑T inhibition is desired without concomitant inhibition of GAD, CBS, or CSE, 5‑(aminooxy)‑L‑norvaline offers a structurally constrained alternative to aminooxyacetic acid. Although direct GABA‑T Ki data for HCan await publication, its amino acid backbone limits the conformational flexibility that allows AOA to promiscuously inhibit multiple PLP‑dependent enzymes . Procurement should be paired with in‑house GABA‑T IC₅₀ determination and counter‑screening against GAD to confirm selectivity.

Chemoselective Peptide‑Glycan and Peptide‑Small Molecule Conjugation via Oxime Ligation

For bioconjugation workflows requiring stable, non‑reducible linkages under physiological conditions, HCan‑containing peptides react chemoselectively with aldehyde‑ or ketone‑functionalized partners (e.g., unprotected disaccharides, fluorescent probes) to form hydrolysis‑resistant oxime bonds. This approach has been demonstrated in the synthesis of chimeric glycopeptide structures and Template‑Assembled Synthetic Proteins (TASP), where the kinetically stable oxime linkage (half‑life >48 h at pH 7.4) outperforms classical imine‑based conjugation methods [2].

Structural Biology of Ubiquitin and Ubiquitin‑Like Protein Chains

The successful crystallization and structure determination of oxime‑linked K6 diubiquitin (PDB 5KHY, 3.50 Å) demonstrates that HCan can isosterically replace the native isopeptide bond between ubiquitin subunits while maintaining the structural integrity required for X‑ray analysis [3]. This application is particularly valuable for trapping transient or weakly associated ubiquitin‑chain conformations that resist crystallization in their native, non‑covalent states.

Quote Request

Request a Quote for 5-(Aminooxy)-L-norvaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.